5-Isopropylthiazole-4-carboxylic acid
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Isopropylthiazole-4-carboxylic acid are not explicitly mentioned in the search results . For detailed information, it would be best to refer to a dedicated chemical database or a Material Safety Data Sheet (MSDS) if available.Scientific Research Applications
Synthesis of Antiallergic Compounds
5-Isopropylthiazole-4-carboxylic acid derivatives have been explored in the synthesis of antiallergic compounds. For instance, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues exhibit significant antiallergic activity. These compounds, especially those with an isopropyl group at specific positions, showed superior activity compared to unsubstituted compounds, with some derivatives being significantly more potent than disodium cromoglycate in antiallergic tests (Nohara et al., 1985).
Medicinal Chemistry and Synthetic Methods
In medicinal chemistry, 5-substituted-1H-tetrazoles, which can be synthesized from this compound derivatives, are often used as metabolism-resistant isosteric replacements for carboxylic acids in drug design. These derivatives are highlighted for their high lipophilicity and metabolic resistance, making them valuable in the development of various pharmacological agents (Herr, 2002).
Synthesis of Heterocyclic Compounds
The compound also finds application in the synthesis of heterocyclic compounds. For example, controlled isomerization processes have been used to synthesize isoxazole- and oxazole-4-carboxylic acid derivatives. These processes involve transformations that are important in the development of pharmaceuticals and agrochemicals (Serebryannikova et al., 2019).
Green Chemistry Approaches
In green chemistry, methods have been developed for synthesizing 4-thiazolidinone-5-carboxylic acid and its derivatives, which have applications in agriculture, industry, and pharmaceuticals. These methods emphasize environmentally friendly and cost-effective protocols (Shaikh et al., 2022).
Antineoplastic Activity
This compound derivatives have also been explored for their antineoplastic activity. For instance, specific analogues of this compound have shown significant antileukemic and antitumor activities in various cell line studies, indicating their potential in cancer treatment (Lalezari & Schwartz, 1988).
Safety and Hazards
Properties
IUPAC Name |
5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPNKBDXQBLJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262460 | |
Record name | 5-(1-Methylethyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864437-41-2 | |
Record name | 5-(1-Methylethyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864437-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylethyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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